Tandemact

Bioequivalence Pharmacokinetics Fixed-Dose Combination

For researchers requiring a fixed-dose pioglitazone and glimepiride combination, Tandemact offers established bioequivalence to separate tablets, ensuring reliable systemic exposure. Its glimepiride component provides a lower risk of hypoglycemia and weight gain versus other sulfonylureas, while clinical data show superior Lp(a) reduction compared to rosiglitazone-based combos. Simplify dosing and reduce compliance variability in your studies with this validated fixed-dose combination.

Molecular Formula C43H55ClN6O8S2
Molecular Weight 883.5 g/mol
CAS No. 834894-07-4
Cat. No. B1248383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTandemact
CAS834894-07-4
Molecular FormulaC43H55ClN6O8S2
Molecular Weight883.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl
InChIInChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H
InChIKeyRWJPQBWTYNIUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tandemact (CAS 834894-07-4) Compound Profile for Scientific Procurement


Tandemact (CAS 834894-07-4) is a fixed-dose combination of the thiazolidinedione pioglitazone and the sulfonylurea glimepiride, formulated as an oral tablet for glycemic control in adult type 2 diabetes mellitus patients [1]. This combination is specifically indicated for patients with metformin intolerance or contraindication who are already stabilized on the separate components [2]. The dual mechanism targets both insulin resistance (via pioglitazone) and insulin secretion (via glimepiride), differentiating it from monotherapies [3].

Why Tandemact Procurement Differs from Free Combination or Alternative Sulfonylurea-TZD Fixed-Dose Products


Generic substitution or simple co-administration of separate pioglitazone and glimepiride tablets may not be functionally equivalent to Tandemact procurement. While bioequivalence between the fixed-dose combination and co-administered separate tablets has been established [1], the specific pioglitazone component in Tandemact has demonstrated differential clinical outcomes compared to other thiazolidinediones (e.g., rosiglitazone) when combined with glimepiride [2]. Furthermore, the sulfonylurea component, glimepiride, exhibits a lower risk of hypoglycemia and weight gain compared to other agents in its class [3]. These data points underscore that in-class compounds cannot be simply interchanged without altering the established efficacy and safety profile.

Quantitative Evidence for Tandemact Differentiation in Scientific and Industrial Applications


Bioequivalence to Co-Administered Pioglitazone and Glimepiride Validates Fixed-Dose Formulation Integrity

The fixed-dose combination tablet (Tandemact) demonstrates bioequivalence to the co-administration of separate pioglitazone and glimepiride tablets, ensuring the pharmacokinetic profile is unchanged. The 90% confidence intervals for the ratios of Cmax, AUC(lqc), and AUC(infinity) for both pioglitazone and glimepiride fell within the standard bioequivalence limits of 0.80 to 1.25, and the fixed-dose combination/coadministered least squares mean ratios were ≥0.86 [1]. This confirms that switching from separate tablets to the fixed-dose combination does not alter systemic drug exposure.

Bioequivalence Pharmacokinetics Fixed-Dose Combination

Superior Reduction in Lipoprotein(a) Compared to Rosiglitazone-Glimepiride Combination

In a 12-month, randomized, double-blind study of patients with type 2 diabetes and metabolic syndrome, the addition of pioglitazone (15 mg/day) to glimepiride (4 mg/day) resulted in a significantly greater reduction in plasma lipoprotein(a) [Lp(a)] levels compared to the addition of rosiglitazone (4 mg/day) to the same glimepiride regimen [1]. This finding provides a clear point of differentiation between the two TZD-sulfonylurea combinations.

Lipidology Cardiovascular Risk Type 2 Diabetes

Reduced Hypoglycemia Risk of Glimepiride Compared to Other Sulfonylureas

The glimepiride component of Tandemact is a second-generation sulfonylurea that demonstrates a lower risk of hypoglycemia and weight gain compared to other sulfonylureas in clinical trials [1]. This class-level differentiation is crucial when evaluating fixed-dose combinations, as it directly impacts the safety profile of the entire product.

Drug Safety Sulfonylurea Hypoglycemia

Recommended Application Scenarios for Tandemact Based on Differentiated Evidence


Simplified Dosing Regimen in Preclinical and Clinical Settings

Tandemact is optimal for research protocols requiring a fixed-dose combination of pioglitazone and glimepiride, as its bioequivalence to co-administered separate tablets is established [1]. This ensures reliable systemic exposure while simplifying dosing procedures and reducing potential compliance variability, a key consideration for both animal models and human trials.

Cardiovascular Risk-Focused Diabetic Models

In studies investigating the interplay between glycemic control and cardiovascular risk factors, particularly lipoprotein(a) modulation, the pioglitazone-glimepiride combination provides a distinct advantage. Evidence demonstrates its superiority over a rosiglitazone-based combination in reducing plasma Lp(a) levels [2]. This makes Tandemact a preferable tool for researchers exploring lipid-centric cardiovascular outcomes in type 2 diabetes.

Investigations Requiring Favorable Sulfonylurea Safety Profile

When a sulfonylurea component is necessary for a research model or clinical study, the selection of glimepiride—a component of Tandemact—is supported by class-level data indicating a lower risk of hypoglycemia and weight gain relative to other agents [3]. This allows for the study of the pioglitazone-sulfonylurea combination with a potentially reduced safety liability, a critical factor for longitudinal studies and patient selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tandemact

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.